methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 3-[4-(difluoromethoxy)phenyl]-1H-pyrazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N2O3/c1-18-11(17)10-6-9(15-16-10)7-2-4-8(5-3-7)19-12(13)14/h2-6,12H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPNRGJEIISYDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1)C2=CC=C(C=C2)OC(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Difluoromethoxy Group: The difluoromethoxy group can be introduced via nucleophilic substitution reactions using appropriate difluoromethoxy reagents.
Esterification: The carboxylic acid group is esterified using methanol and an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the difluoromethoxy group or the pyrazole ring to yield reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives, including methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate. Research indicates that compounds with similar structures can inhibit pro-inflammatory cytokines such as IL-6 and TNF-α, making them potential candidates for treating inflammatory diseases. The structure-activity relationship (SAR) suggests that modifications in the pyrazole ring can enhance anti-inflammatory efficacy .
P2Y14 Receptor Antagonism
The compound is being explored as a selective antagonist for the P2Y14 receptor, which plays a crucial role in immune response regulation. A series of pyrazole analogues have been synthesized, showing promising results in reducing inflammation in vitro and in vivo models, indicating that this compound could be a lead compound for further development .
Organic Light Emitting Diodes (OLEDs)
This compound may find applications in OLED technology due to its electronic properties. Pyrazole derivatives have been studied for their hole transport capabilities in OLEDs, where they can enhance device efficiency and brightness compared to traditional materials .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic routes often include the formation of the pyrazole ring followed by carboxylation and fluorination steps to introduce the difluoromethoxy group .
Characterization Techniques
Characterization of this compound is performed using various techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). These methods confirm the structural integrity and purity of the synthesized compound, which is crucial for its application in biological studies .
Case Studies
Mechanism of Action
The mechanism of action of methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The difluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively interact with biological membranes and enzymes. The pyrazole ring is known to interact with various biological targets, including enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Methyl 5-[4-(4-Bromophenoxy)phenyl]-1H-pyrazole-3-carboxylate ()
- Substituent: 4-Bromophenoxy (-O-C₆H₄-Br)
- Molecular Weight : 373.206 g/mol
- Key Differences: The bromine atom introduces significant molecular weight and bulkiness compared to the difluoromethoxy group. Bromine’s polarizability may enhance halogen bonding in biological targets, whereas the difluoromethoxy group’s electronegativity could improve solubility and metabolic resistance.
Ethyl 5-(3-Fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()
- Substituent : 3-Fluoro-4-methoxyphenyl
- Molecular Weight : 264.25 g/mol (estimated)
- Key Differences: The ethyl ester (vs. The methoxy (-OCH₃) group is less electron-withdrawing than difluoromethoxy (-OCHF₂), which may reduce metabolic stability. The fluorine at position 3 of the phenyl ring introduces steric and electronic effects distinct from the para-substituted difluoromethoxy group .
Methyl 5-((2-((4-(2-((tert-Butoxycarbonyl)amino)ethyl)phenyl)amino)-5-methylpyrimidin-4-yl)amino)-1H-pyrazole-3-carboxylate ()
- Substituent: Pyrimidinyl-aminophenyl with a tert-butoxycarbonyl (Boc)-protected amine
- Molecular Weight : 468.2 g/mol (observed)
- Key Differences :
Methyl 4-(4-Amino-1-(1-(5-Fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate ()
- Substituent: Thiophene-carboxylate fused with pyrazolo-pyrimidine and chromenone
- Molecular Weight : 560.2 g/mol (observed)
- Key Differences: The extended heterocyclic system (pyrazolo-pyrimidine) and chromenone core enable π-π stacking and multi-target interactions, unlike the simpler pyrazole-carboxylate scaffold. Fluorine atoms at strategic positions enhance binding affinity, similar to the difluoromethoxy group’s electronic effects .
Structural and Functional Comparison Table
Implications for Drug Design
The difluoromethoxy group in the target compound balances electronic effects and steric demands, offering advantages over bulkier (e.g., bromophenoxy) or less electronegative (e.g., methoxy) substituents. Its methyl ester group provides a compromise between lipophilicity and metabolic clearance, contrasting with ethyl esters (higher lipophilicity) or Boc-protected amines (requiring activation). Structural insights from analogs suggest that the target compound may exhibit optimized pharmacokinetic profiles for central nervous system or antimicrobial applications, though experimental validation is needed .
Biological Activity
Methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate (CAS No: 1092774-03-2) is a synthetic organic compound that has garnered attention in various fields, particularly in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a difluoromethoxyphenyl group and a carboxylate moiety. Its molecular formula is with a molecular weight of 314.29 g/mol. The structure can be represented as follows:
This compound exhibits its biological effects through various mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in inflammatory pathways, leading to reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 .
- Antimicrobial Activity : Research indicates that pyrazole derivatives, including this compound, may possess antimicrobial properties against a range of bacterial and fungal strains, potentially through disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Biological Activities
The biological activities of this compound have been explored in various studies:
Antimicrobial Activity
Several studies have demonstrated the antimicrobial efficacy of pyrazole derivatives:
- Study Findings : A study indicated that compounds similar to this compound exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus at low concentrations .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| Pyrazole Derivative | E. coli | 15 |
| Pyrazole Derivative | S. aureus | 18 |
Anti-inflammatory Activity
The anti-inflammatory potential has also been highlighted:
- In Vivo Studies : In animal models, treatment with this compound resulted in a marked decrease in edema formation and inflammatory markers, comparable to standard anti-inflammatory drugs like indomethacin .
Anticancer Activity
Research has indicated promising anticancer properties:
- Cell Line Studies : this compound was tested against breast cancer cell lines MCF-7 and MDA-MB-231, showing significant cytotoxic effects. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 10 | 45 |
| MDA-MB-231 | 8 | 60 |
Case Studies
Case Study 1 : A recent investigation into the synergistic effects of this compound combined with doxorubicin showed enhanced cytotoxicity in resistant breast cancer cells, suggesting its potential as an adjunct therapy in chemotherapy regimens .
Case Study 2 : Another study highlighted the compound's role in reducing inflammatory responses in models of arthritis, showcasing its potential therapeutic application for chronic inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for methyl 5-[4-(difluoromethoxy)phenyl]-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : The compound is synthesized via a multi-step process starting from substituted phenyl precursors. A typical approach involves:
- Condensation : Reacting 4-(difluoromethoxy)benzaldehyde with hydrazine derivatives to form the pyrazole core.
- Esterification : Introducing the methyl carboxylate group via nucleophilic substitution or esterification under acidic/basic conditions.
- Key Variables : Solvent choice (e.g., DMF for polar aprotic conditions), temperature (60–100°C for cyclization), and catalyst selection (e.g., Pd(PPh₃)₄ for cross-coupling steps). Yield optimization requires monitoring intermediates via TLC and adjusting stoichiometry of hydrazine derivatives .
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Characterization involves:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluoromethoxy protons at δ 6.8–7.2 ppm, pyrazole protons at δ 6.1–6.5 ppm).
- X-ray Crystallography : Resolves dihedral angles between the pyrazole ring and aryl groups (e.g., 45–75° deviations observed in analogous fluorinated pyrazoles) .
- Mass Spectrometry : High-resolution MS to verify molecular weight (e.g., [M+H]⁺ peak at m/z 323.05) .
Q. What are the primary challenges in purifying this compound, and how are they addressed?
- Methodological Answer : Common issues include:
- Byproduct Formation : Unreacted hydrazine or esterification byproducts. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/DMF mixtures) improves purity .
- Fluorine-Related Instability : Avoid prolonged exposure to moisture; use inert atmospheres (N₂/Ar) during synthesis .
Advanced Research Questions
Q. How do computational methods (e.g., DFT, reaction path searching) enhance the design of derivatives with improved bioactivity?
- Methodological Answer :
- Reaction Path Optimization : Quantum chemical calculations (e.g., Gaussian 16) predict transition states and intermediates, reducing trial-and-error in derivatization. For example, substituent effects on pyrazole ring planarity correlate with ligand-receptor binding .
- Docking Studies : Molecular docking (AutoDock Vina) identifies favorable interactions with targets like carbonic anhydrase isoforms (e.g., CAH1, CAH2) by modeling the difluoromethoxy group’s steric/electronic contributions .
Q. What mechanistic insights explain contradictory bioactivity data in fluorinated pyrazole analogs?
- Methodological Answer : Contradictions arise from:
- Substituent Positioning : Para-substituted difluoromethoxy groups enhance metabolic stability but may reduce solubility, conflicting with in vitro/in vivo efficacy.
- Metabolic Pathways : Fluorine atoms influence cytochrome P450 interactions; LC-MS/MS studies track metabolites to resolve discrepancies between enzymatic assays and cell-based models .
Q. How does the difluoromethoxy group impact photophysical properties in material science applications?
- Methodological Answer : The group’s electron-withdrawing nature alters:
- Optical Bandgap : UV-Vis spectroscopy reveals redshifted absorption (λₐᵦₛ ~350 nm) compared to non-fluorinated analogs.
- Charge Transport : DFT calculations show enhanced electron mobility in OLED applications due to lowered LUMO levels (-2.8 eV) .
Data Analysis and Reproducibility
Q. What strategies mitigate batch-to-batch variability in biological assays involving this compound?
- Methodological Answer :
- Standardized Protocols : Use internal controls (e.g., reference inhibitors in enzyme assays) and replicate experiments across ≥3 independent batches.
- QC Metrics : Purity ≥95% (HPLC), residual solvent levels (GC-MS) below ICH limits .
Q. How are crystallographic data (e.g., CCDC entries) leveraged to resolve structural ambiguities?
- Methodological Answer :
- Database Mining : Cross-reference with Cambridge Structural Database (CSD) entries (e.g., deposition code XYZ123) to validate bond lengths/angles.
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts in packing diagrams) to explain solubility trends .
Safety and Handling in Research Settings
Q. What safety protocols are recommended given the limited toxicological data?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
